molecular formula C18H24ClNO3 B13874384 Tert-butyl 4-(3-chlorophenyl)-4-(2-oxoethyl)piperidine-1-carboxylate

Tert-butyl 4-(3-chlorophenyl)-4-(2-oxoethyl)piperidine-1-carboxylate

Cat. No.: B13874384
M. Wt: 337.8 g/mol
InChI Key: GQQCKDZYUXXLOH-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-chlorophenyl)-4-(2-oxoethyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-(3-chlorophenyl)-4-(2-oxoethyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a substitution reaction using a chlorinated aromatic compound.

    Addition of the Oxoethyl Group: The oxoethyl group can be added through an acylation reaction.

    Formation of the Carboxylate Ester: The final step involves the esterification of the piperidine derivative with tert-butyl alcohol.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the oxoethyl group.

    Reduction: Reduction reactions can occur at the carbonyl group of the oxoethyl moiety.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological activities, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Tert-butyl 4-(3-chlorophenyl)-4-(2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-chlorophenyl)-4-(2-oxoethyl)piperidine-1-carboxylate
  • Tert-butyl 4-(3-bromophenyl)-4-(2-oxoethyl)piperidine-1-carboxylate
  • Tert-butyl 4-(3-chlorophenyl)-4-(2-hydroxyethyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(3-chlorophenyl)-4-(2-oxoethyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs. The presence of the 3-chlorophenyl group and the oxoethyl moiety can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C18H24ClNO3

Molecular Weight

337.8 g/mol

IUPAC Name

tert-butyl 4-(3-chlorophenyl)-4-(2-oxoethyl)piperidine-1-carboxylate

InChI

InChI=1S/C18H24ClNO3/c1-17(2,3)23-16(22)20-10-7-18(8-11-20,9-12-21)14-5-4-6-15(19)13-14/h4-6,12-13H,7-11H2,1-3H3

InChI Key

GQQCKDZYUXXLOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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